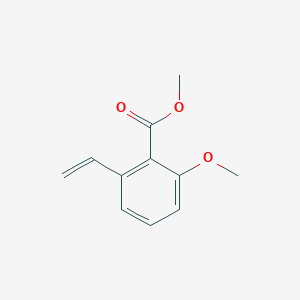

Methyl 2-methoxy-6-vinylbenzoate

Description

Methyl 2-methoxy-6-vinylbenzoate is a benzoate ester characterized by a methoxy group at the 2-position and a vinyl group at the 6-position of the benzene ring. This compound belongs to a class of substituted benzoates with diverse applications in organic synthesis, polymer chemistry, and pharmaceutical research. The vinyl group introduces unique reactivity, enabling participation in polymerization or cross-coupling reactions, while the methoxy and ester groups contribute to its solubility and stability .

Properties

CAS No. |

921207-63-8 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-ethenyl-6-methoxybenzoate |

InChI |

InChI=1S/C11H12O3/c1-4-8-6-5-7-9(13-2)10(8)11(12)14-3/h4-7H,1H2,2-3H3 |

InChI Key |

NUCDCOHBDLSDNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1C(=O)OC)C=C |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Vinyl vs. Methyl/Hydroxy Groups : The vinyl group in the target compound enhances reactivity (e.g., via radical or electrophilic addition) compared to the inert methyl group or polar hydroxy group in analogs .

- Substituent Position : The 6-vinyl substituent creates steric and electronic effects distinct from 4-methyl or 6-hydroxy analogs, influencing solubility and intermolecular interactions .

Functional Group Variations and Reactivity

Comparison with Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (CAS 1340366-76-8)

This analog features bromine (2-position) and amino (6-position) groups. Key contrasts include:

- Reactivity: Bromine enables nucleophilic substitution, while the amino group facilitates electrophilic aromatic substitution. In contrast, the vinyl group in the target compound supports polymerization or Diels-Alder reactions .

- Applications: Brominated/aminated analogs are prioritized in medicinal chemistry (e.g., drug intermediates), whereas the vinylated compound may serve as a monomer in polymer synthesis .

Comparison with Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Diterpenoid esters (e.g., communic acid methyl esters) share the methyl ester functional group but differ in backbone complexity. These compounds exhibit higher molecular weights and biological activity (e.g., antimicrobial properties), unlike the simpler aromatic target compound .

Data Tables

Table 1: Substituent Effects on Physical Properties (Hypothetical Trends*)

| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Relative) |

|---|---|---|---|

| Methyl 2-methoxy-6-vinylbenzoate | ~250 | Moderate | High |

| Methyl 2-methoxy-6-methylbenzoate | ~230 | High | Low |

| Methyl 2-hydroxy-6-methoxybenzoate | ~220 | Very High | Moderate |

*Based on substituent polarity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.